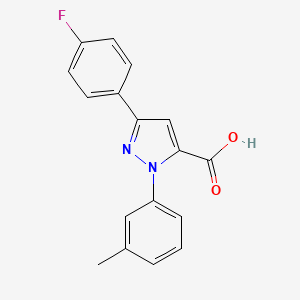

3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid

Description

Properties

Molecular Formula |

C17H13FN2O2 |

|---|---|

Molecular Weight |

296.29 g/mol |

IUPAC Name |

5-(4-fluorophenyl)-2-(3-methylphenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C17H13FN2O2/c1-11-3-2-4-14(9-11)20-16(17(21)22)10-15(19-20)12-5-7-13(18)8-6-12/h2-10H,1H3,(H,21,22) |

InChI Key |

MAFRBSHYNWBBNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method is the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Fluorophenyl vs. Halogenated Phenyl Groups

- Chlorine’s higher atomic radius may also alter binding pocket interactions in biological targets.

- 3-(4-Bromophenyl)-1-carbamothioylhydrazinyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid (): Bromine’s polarizability increases van der Waals interactions, but the dihydro-pyrazole ring reduces aromaticity, affecting planarity and stacking interactions.

M-tolyl vs. Other Aromatic Substituents

- 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid (): Replacing M-tolyl with a chlorophenyl group enhances electron-withdrawing effects but reduces steric hindrance compared to the methyl-substituted tolyl.

- 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid (): The absence of fluorine and the methyl group at position 1 (instead of M-tolyl) simplifies the structure, likely increasing solubility but reducing metabolic stability.

Functional Group Modifications

Carboxylic Acid vs. Carbamothioyl or Aldehyde

- 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (): The tetrahydropyrimidine ring introduces additional hydrogen bond donors/acceptors, which may enhance binding affinity compared to pyrazole derivatives.

Crystallographic and Geometric Comparisons

- Dihedral Angles : In analogs like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (), dihedral angles between pyrazole and fluorophenyl rings range from 4.64° to 10.53°, indicating moderate planarity. The M-tolyl group in the target compound may introduce steric hindrance, increasing dihedral angles and reducing coplanarity .

- Hydrogen Bonding : The carboxylic acid group in the target compound forms stronger hydrogen bonds (e.g., O–H···O/N) compared to esters or amides, as observed in crystal structures of related pyrazoles ().

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Substituents (Positions) | Key Functional Groups | Dihedral Angle (°) |

|---|---|---|---|---|

| Target Compound | C17H13FN2O2 | 4-Fluorophenyl (3), M-tolyl (1) | Carboxylic acid (5) | ~5–10 (estimated) |

| 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid | C11H10N2O2 | 4-Methylphenyl (3) | Carboxylic acid (5) | N/A |

| 3-(2,4-Dichloro-5-fluorophenyl)-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid | C16H10Cl2FNO2 | 2,4-Dichloro-5-fluorophenyl (3), o-tolyl (1) | Carboxylic acid (5) | N/A |

Biological Activity

3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the reaction of 4-fluorobenzaldehyde and various substituted phenyl hydrazines under acidic conditions, followed by carboxylation to introduce the carboxylic acid functional group. Characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown potent inhibitory effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- NCI-H460 (lung cancer)

In a study, derivatives of pyrazole demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against these cell lines, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Pyrazole derivatives have been reported to possess activity against a range of pathogens, including bacteria and fungi. For example, studies have shown that certain pyrazole compounds can inhibit bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory properties. The presence of specific substituents on the pyrazole ring can enhance these effects. In vitro studies have reported that derivatives exhibit significant inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Many pyrazoles act as inhibitors of kinases involved in cancer cell proliferation.

- Modulation of Apoptosis : They may induce apoptosis in cancer cells through various signaling pathways.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, reducing oxidative stress in cells.

Case Studies

| Study | Compound Tested | Cell Line | IC50 Value |

|---|---|---|---|

| Xia et al., 2022 | Pyrazole derivative | A549 | 49.85 µM |

| Fan et al., 2021 | Pyrazole derivative | MCF-7 | 0.46 µM |

| Li et al., 2022 | Pyrazole derivative | NCI-H460 | 0.03 µM |

These studies highlight the promising anticancer potential of pyrazole derivatives, emphasizing the need for further exploration in clinical settings.

Q & A

Q. What are the recommended synthetic routes for 3-(4-fluorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, ethyl acetoacetate and 4-fluorophenylhydrazine can form the pyrazole core, followed by carboxylation at the 5-position . A multi-step approach involving:

Formation of the pyrazole ring via cyclocondensation.

Introduction of the carboxylic acid group via hydrolysis of an ester intermediate.

Key optimization strategies:

- Use of microwave-assisted synthesis to reduce reaction time .

- Purification via recrystallization (e.g., ethanol/water mixtures) to achieve >90% purity .

- Data Table :

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Conventional cyclocondensation | 65–75 | 85–90 | |

| Microwave-assisted | 80–85 | 92–95 |

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in pyrazole-carboxylic acid derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish between regioisomers. For example, the carboxylic proton (COOH) appears as a broad singlet at δ 12–14 ppm, while aromatic protons show splitting patterns dependent on substituents .

- IR : Confirm the carboxylic acid group via O–H stretching (2500–3000 cm⁻¹) and C=O stretching (1680–1720 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOH group at m/z [M–45]⁺) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gaps, Fukui indices) and predict nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). The fluorophenyl group may enhance binding via hydrophobic interactions .

- Data Table :

| Property | Calculated Value | Experimental Value | Reference |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | N/A | |

| Binding Affinity (kcal/mol) | -8.5 | N/A |

Q. What strategies address contradictions in crystallographic data for pyrazole derivatives?

- Methodological Answer :

- X-ray Refinement : Use SHELX-2018 for structure solution. Key parameters:

- Apply TWIN/BASF commands for twinned crystals .

- Validate hydrogen bonding via PLATON’s ADDSYM tool to avoid overinterpretation .

- Case Study : For a related compound (5-methyl-1-phenylpyrazole-4-carboxylic acid), discrepancies in torsion angles (±5°) were resolved by re-measuring data at 100 K .

Q. How does the fluorophenyl substituent influence hydrogen-bonding networks in crystal structures?

- Methodological Answer :

- The 4-fluorophenyl group participates in C–H···F interactions (2.8–3.2 Å) and stabilizes layered packing motifs. Graph-set analysis (Etter’s notation) reveals R₂²(8) motifs between COOH dimers .

- Data Table :

| Interaction Type | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| O–H···O (COOH dimer) | 1.82 | 176 | |

| C–H···F (Fluorophenyl) | 3.05 | 145 |

Biological and Mechanistic Research

Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound?

- Methodological Answer :

- COX-2 Inhibition : Use a colorimetric assay (Cayman Chemical Kit) with IC₅₀ values compared to celecoxib .

- NF-κB Luciferase Reporter Assay : Test in RAW 264.7 macrophages stimulated with LPS. A 40% inhibition at 10 μM suggests moderate activity .

Q. How can metabolic stability be assessed for pyrazole-carboxylic acid derivatives?

- Methodological Answer :

- Microsomal Incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.

- Key Findings : Carboxylic acid groups generally reduce CYP450-mediated metabolism, increasing half-life (t₁/₂ > 120 min) compared to ester analogs .

Methodological Challenges

Q. What are the pitfalls in interpreting NMR spectra of fluorinated pyrazoles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.